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T-1101 Tosylate: A Novel Mitotic Inhibitor
Overcoming Cross-Resistance
FOR IMMEDIATE RELEASE

Taipei, Taiwan – November 18, 2025 – Taivex Therapeutics’ novel oral mitotic inhibitor, T-1101
tosylate, demonstrates a promising profile in overcoming cross-resistance to conventional

mitotic inhibitors such as taxanes and vinca alkaloids. By targeting a distinct cellular

mechanism, T-1101 tosylate shows potent activity in cancer cells, including those with

multidrug resistance, offering a new therapeutic avenue for researchers and drug development

professionals.

T-1101 tosylate is a first-in-class small molecule that disrupts the protein-protein interaction

between Hec1 (Highly expressed in cancer 1) and Nek2 (NIMA-related kinase 2), both of which

are critical for proper mitotic progression.[1][2] This unique mechanism of action contrasts with

traditional mitotic inhibitors that target microtubule dynamics.

Favorable Cross-Resistance Profile
A key challenge in cancer chemotherapy is the development of multidrug resistance (MDR),

often mediated by the overexpression of the MDR1 (P-glycoprotein) efflux pump. This pump

actively removes a wide range of chemotherapeutic agents from cancer cells, rendering them

ineffective. Both taxanes (e.g., paclitaxel, docetaxel) and vinca alkaloids (e.g., vincristine,
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vinblastine) are well-known substrates for the MDR1 pump, leading to a high degree of cross-

resistance between these drug classes.

T-1101 tosylate has shown potent anti-tumor effects in multidrug resistance protein 1 (MDR1)-

driven chemorefractory cancer cell lines.[3] This suggests that T-1101 tosylate is not a

substrate for the MDR1 pump and can effectively kill cancer cells that have developed

resistance to other mitotic inhibitors.

Recent studies in KSHV-positive primary effusion lymphoma (PEL) cell lines, which exhibit high

activity of the MDR1 transporter, have demonstrated the potent in vitro activity of T-1101
tosylate.[4] These findings indicate that inhibition of the Hec1/Nek2 interaction can overcome

MDR1-mediated resistance.

Comparative In Vitro Efficacy
The following table summarizes the in vitro antiproliferative activity of T-1101 tosylate in

various cancer cell lines. While direct comparative data in isogenic sensitive and resistant cell

lines are not yet publicly available, the low nanomolar IC50 values in cell lines known for MDR1

activity highlight its potential to circumvent this common resistance mechanism.

Cell Line Cancer Type
T-1101 tosylate
IC50 (nM)

Reference

Various Breast Cancer

Cell Lines
Breast Cancer 14.29 - 73.65 [2]

Human Liver Cancer

Cells
Liver Cancer 15 - 70 [5]

K562 Leukemia 13.48 (as TAI-1) [2]

Primary Effusion

Lymphoma (PEL)
Lymphoma Low nanomolar range [4]
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Unlike taxanes, which stabilize microtubules, and vinca alkaloids, which inhibit their

polymerization, T-1101 tosylate acts upstream by disrupting the Hec1/Nek2 interaction. This

interaction is essential for the proper localization of Hec1 to the kinetochores and for the

regulation of the spindle assembly checkpoint. Inhibition of this interaction leads to

chromosomal misalignment, mitotic catastrophe, and ultimately, apoptotic cell death.[1]

Experimental Protocols
Cell Viability Assay (MTT Assay)
The in vitro antiproliferative activity of T-1101 tosylate and other mitotic inhibitors is commonly

determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: Cells are treated with a serial dilution of the test compounds (e.g., T-
1101 tosylate, paclitaxel, vincristine) for a specified period, typically 72 hours.

MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated

for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert

the yellow MTT to a purple formazan precipitate.

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., dimethyl

sulfoxide - DMSO) is added to dissolve the formazan crystals.

Absorbance Reading: The absorbance of each well is measured using a microplate reader at

a wavelength of 570 nm.

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting

the percentage of cell viability against the logarithm of the drug concentration and fitting the

data to a sigmoidal dose-response curve.

Visualizing the Mechanisms
To illustrate the distinct mechanisms of action and resistance, the following diagrams are

provided.
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Caption: Mechanisms of action for different mitotic inhibitors and the role of the MDR1 pump in

resistance.
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Caption: Experimental workflow for determining the IC50 of mitotic inhibitors using the MTT

assay.

Conclusion
T-1101 tosylate represents a significant advancement in the development of mitotic inhibitors.

Its unique mechanism of targeting the Hec1/Nek2 interaction provides a clear advantage in

overcoming the common mechanisms of resistance that plague traditional microtubule-

targeting agents. The demonstrated efficacy of T-1101 tosylate in MDR1-overexpressing

cancer cell models positions it as a promising candidate for the treatment of refractory tumors.

Further clinical investigations are underway to fully elucidate its therapeutic potential.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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